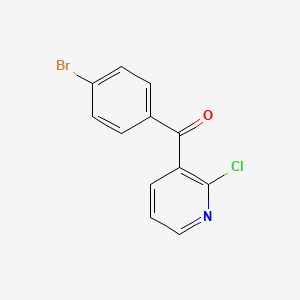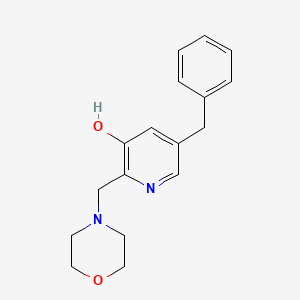
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.3529 g/mol It is a derivative of pyridinol, featuring a benzyl group at the 5-position and a morpholinomethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- typically involves the following steps:
Formation of the Pyridinol Core: The pyridinol core can be synthesized through a series of reactions starting from pyridine derivatives. Common methods include the oxidation of pyridine to form pyridinol.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridinol core in the presence of a Lewis acid catalyst.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where morpholine, formaldehyde, and the pyridinol derivative react to form the desired product.
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
3-Pyridinols: These compounds share the pyridinol core but lack the benzyl and morpholinomethyl groups.
5-Pyrimidinols: These compounds have a similar structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- is unique due to the presence of both the benzyl and morpholinomethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52196-84-6 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
5-benzyl-2-(morpholin-4-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C17H20N2O2/c20-17-11-15(10-14-4-2-1-3-5-14)12-18-16(17)13-19-6-8-21-9-7-19/h1-5,11-12,20H,6-10,13H2 |
InChIキー |
TTWJMTDJYIBJDS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C=C(C=N2)CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


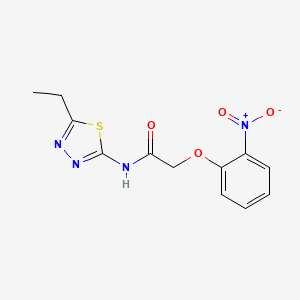
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
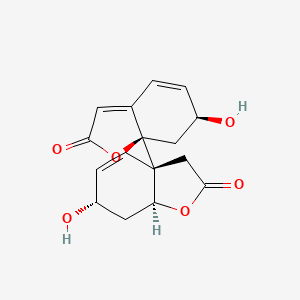
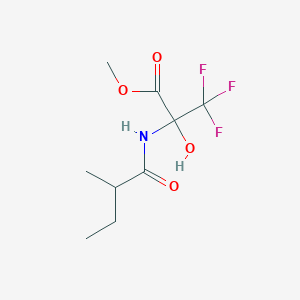
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
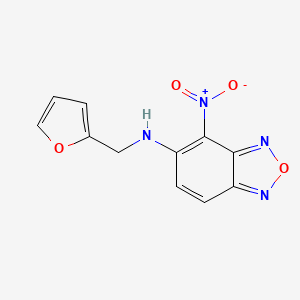

![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
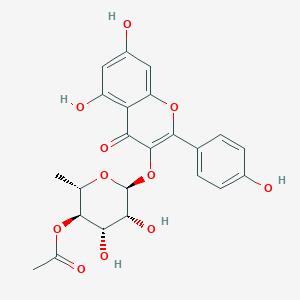
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
